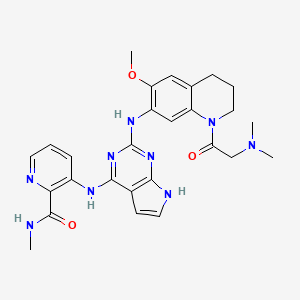![molecular formula C26H38N6O B1192889 1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one](/img/structure/B1192889.png)
1-{7-[2-Amino-6-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinolin-2-yl}-3-cyclopentylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
INCB-38579 ist eine synthetische organische Verbindung, die von der Incyte Corporation entwickelt wurde. Es ist ein potenter und selektiver Antagonist des Histamin-H4-Rezeptors, der eine bedeutende Rolle bei der Vermittlung verschiedener Histamin-induzierter Zellfunktionen spielt, einschließlich Zellmigration und Zytokinproduktion . Die Verbindung hat sich in präklinischen Studien als vielversprechend für ihre entzündungshemmenden, antipruritischen und analgetischen Eigenschaften erwiesen .
Vorbereitungsmethoden
Die Synthese von INCB-38579 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie letzten Schritte beinhalten die Kupplung dieser Zwischenprodukte zur Bildung des Tetrahydroisochinolin-Kerns und die Addition einer Cyclopentylpropanongruppe . Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Industrielle Produktionsverfahren würden wahrscheinlich eine Skalierung dieser Laborverfahren unter Sicherstellung von Konsistenz und Qualitätskontrolle beinhalten.
Analyse Chemischer Reaktionen
INCB-38579 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Piperazin-Moietäten.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung dient als wertvolles Werkzeug für die Untersuchung von Histamin-H4-Rezeptor-Interaktionen und Signalwegen.
Medizin: INCB-38579 zeigt sich als vielversprechend als Therapeutikum zur Behandlung von entzündungsbedingten Schmerzen, Pruritus und anderen Erkrankungen, die durch Histamin-H4-Rezeptoren vermittelt werden
Wirkmechanismus
INCB-38579 entfaltet seine Wirkung durch selektive Bindung an und Antagonisierung des Histamin-H4-Rezeptors. Dieser Rezeptor ist an verschiedenen Zellfunktionen beteiligt, darunter die Migration von Leukozyten und die Produktion von Zytokinen . Durch Blockierung des Rezeptors hemmt INCB-38579 die durch Histamin induzierten Signalwege, was zu einer Verringerung von Entzündungen, Schmerzen und Juckreiz führt . Die Verbindung hat eine hohe Selektivität für den Histamin-H4-Rezeptor gegenüber anderen Histamin-Rezeptoren (H1, H2 und H3) gezeigt, was sie zu einem potenten und spezifischen Antagonisten macht .
Wirkmechanismus
INCB-38579 exerts its effects by selectively binding to and antagonizing the histamine H4 receptor. This receptor is involved in various cellular functions, including the migration of leukocytes and the production of cytokines . By blocking the receptor, INCB-38579 inhibits histamine-induced signaling pathways, leading to reduced inflammation, pain, and pruritus . The compound has shown high selectivity for the histamine H4 receptor over other histamine receptors (H1, H2, and H3), making it a potent and specific antagonist .
Vergleich Mit ähnlichen Verbindungen
INCB-38579 ist einzigartig in seiner hohen Selektivität und Potenz als Histamin-H4-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:
JNJ-7777120: Ein weiterer Histamin-H4-Rezeptor-Antagonist mit ähnlichen entzündungshemmenden und antipruritischen Eigenschaften.
VUF-6002: Ein selektiver Histamin-H4-Rezeptor-Antagonist, der in der Forschung verwendet wird, um Histamin-bezogene Signalwege zu untersuchen.
A-987306: Eine Verbindung mit hoher Affinität zum Histamin-H4-Rezeptor, die in präklinischen Studien wegen ihrer entzündungshemmenden Wirkung eingesetzt wird
Im Vergleich zu diesen Verbindungen hat INCB-38579 in präklinischen Modellen überlegene pharmakokinetische Eigenschaften und Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Weiterentwicklung macht .
Eigenschaften
Molekularformel |
C26H38N6O |
|---|---|
Molekulargewicht |
450.6 g/mol |
IUPAC-Name |
1-[7-[2-amino-4-(4-methylpiperazin-1-yl)-1,2-dihydropyrimidin-6-yl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-cyclopentylpropan-1-one |
InChI |
InChI=1S/C26H38N6O/c1-30-12-14-31(15-13-30)24-17-23(28-26(27)29-24)21-8-7-20-10-11-32(18-22(20)16-21)25(33)9-6-19-4-2-3-5-19/h7-8,16-17,19,26,28H,2-6,9-15,18,27H2,1H3 |
InChI-Schlüssel |
XKKFXZWOULSNCI-UHFFFAOYSA-N |
SMILES |
O=C(N1CC2=C(C=CC(C3=NC(N)NC(N4CCN(C)CC4)=C3)=C2)CC1)CCC5CCCC5 |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(NC(=C2)C3=CC4=C(CCN(C4)C(=O)CCC5CCCC5)C=C3)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
INCB-38579; INCB 38579; INCB38579. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,7R,10R,13R,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1192819.png)

![1-{3-[(1R)-1-(2-chlorophenyl)ethoxy]-5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)thiophen-2-yl}ethen-1-amine](/img/structure/B1192828.png)
